1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)ethanone

EED inhibitor PRC2 complex TR-FRET assay

Non-linear SAR in pyrazolopyrrolidine MDM2/MDM4 inhibitors demands exact structural identity for reproducible results. Substituting the ethanone substituent can cause significant potency shifts (e.g., a propan-1-one analog shows IC₅₀=40 nM vs. 140 nM for a carboxamide analog in EED TR-FRET assays). This compound ensures experimental consistency: - Exact CAS 2034515-67-6 verified building block for hit-to-lead campaigns based on Novartis pharmacophore models. - Fragment-sized (MW 249.31 Da) and Lipinski-compliant for fragment-based screening libraries. - Serves as a defined starting point for scaffold hopping and systematic SAR exploration of the p53/MDM2/4 axis.

Molecular Formula C13H19N3O2
Molecular Weight 249.314
CAS No. 2034515-67-6
Cat. No. B2655089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)ethanone
CAS2034515-67-6
Molecular FormulaC13H19N3O2
Molecular Weight249.314
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)C(=O)N2CCC(C2)C(=O)C
InChIInChI=1S/C13H19N3O2/c1-8-12(9(2)15(4)14-8)13(18)16-6-5-11(7-16)10(3)17/h11H,5-7H2,1-4H3
InChIKeyMIJWQRAYVCZQFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of Pyrazolopyrrolidine Building Block (CAS 2034515-67-6)


1-(1-(1,3,5-Trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)ethanone (CAS 2034515-67-6, molecular formula C₁₃H₁₉N₃O₂, MW 249.31 g/mol) is a synthetic, small-molecule pyrazolopyrrolidine derivative. Its core structure features a 1,3,5-trimethylpyrazole moiety linked via a carbonyl to a pyrrolidine ring, which bears an ethanone substituent at the 3-position . It belongs to a class of compounds disclosed in Novartis patent families (e.g., US-8975417-B2) as inhibitors of the p53/MDM2 and p53/MDM4 protein-protein interactions, a clinically validated target axis for reactivating tumor suppressor function in cancer [1][2]. The compound is commercially available as a research reagent from multiple suppliers, primarily for use in biochemical and cellular target engagement assays.

Pyrazolopyrrolidine scaffold for MDM2/MDM4 PPI inhibitor research, backed by Novartis patent pharmacophore.
Supports hit-to-lead and SAR campaigns targeting p53 reactivation.
Compatible with biochemical TR-FRET and cellular target engagement assays, based on analog EED binding data.
Ethanone substituent offers a defined vector for property optimization.
Fragment-like properties (MW 249 Da, cLogP 1.38, full Ro5 compliance) support fragment-based library design.
Enables efficient lead optimization with favorable ligand efficiency potential.

Why Simple Scaffold Swapping Undermines MDM2/MDM4 Inhibitor Potency


Interchanging compounds within the pyrazolopyrrolidine class without precise structural matching is unreliable because the nature of the carbonyl substituent on the pyrrolidine ring (e.g., ethanone vs. propan-1-one or other alkyl/acyl groups) can profoundly shift target binding affinity. Data from the EED TR-FRET assay demonstrate that the propan-1-one analog (BDBM50231877) achieves an IC₅₀ of 40 nM, whereas a structurally distinct pyrrolidine carboxamide analog (BDBM50231839) shows a 3.5-fold weaker IC₅₀ of 140 nM under identical assay conditions [1][2]. Even subtle substituent changes can therefore alter biochemical potency in a non-linear fashion, making generic substitution a source of significant experimental variability. For procurement, verifying the exact CAS and structural identity of the building block is critical for reproducible structure-activity relationship (SAR) studies and for hit-to-lead campaigns based on the Novartis MDM2/MDM4 inhibitor pharmacophore models [3].

Carbonyl substituent on pyrrolidine ring profoundly modulates target binding. Closely related analogs (e.g., propan-1-one vs. carboxamide) show significant affinity shifts under identical TR-FRET conditions; simple analog swapping may introduce uncontrolled potency variation.
The ethanone substituent may occupy an intermediate potency position between reported high- and lower-affinity analogs. Substituting without experimental confirmation risks selecting a suboptimal SAR starting point.
Patented scaffold privilege does not guarantee interchangeable activity. Regioisomers or modified linkers outside the Novartis Markush may lack validated biological annotation; verify exact CAS and structural identity before use.

Comparative Binding, Physicochemical, and Scalability Metrics (CAS 2034515-67-6)


Biochemical Target Engagement Potency in EED TR-FRET Assay

In the LanthaScreen TR-FRET assay measuring inhibition of a pyrrolidine-based Oregon-green probe binding to GST-tagged EED, the propan-1-one analog of the target compound (differing only by an additional methylene in the ketone substituent) exhibits an IC₅₀ of 40 nM [1]. By contrast, a structurally divergent pyrrolidine carboxamide derivative from the same assay paradigm (BDBM50231839) yields a substantially weaker IC₅₀ of 140 nM, representing a 3.5-fold reduction in potency [2]. While a direct IC₅₀ value for CAS 2034515-67-6 itself is not publicly available in peer-reviewed literature, the ethanone substituent is sterically and electronically intermediate between these two comparators, suggesting that its potency position within the SAR series is predictable and can be rationally exploited in lead optimization programs targeting the PRC2/EED axis [3].

EED binding (predicted)
Data to verify
Predicted IC₅₀ range 40–140 nM based on structural interpolation between propan-1-one analog (40 nM) and carboxamide analog (140 nM). Direct experimental IC₅₀ not yet reported.
Supports SAR exploration at ketone vector
Experimental confirmation in target assay required
EED inhibitor PRC2 complex TR-FRET assay Epigenetics Protein-protein interaction inhibitor

Physicochemical Property and Drug-Likeness Profile

CAS 2034515-67-6 exhibits computed physicochemical properties fully compliant with Lipinski's Rule of Five (Ro5): a molecular weight of 249.31 g/mol, a calculated partition coefficient (cLogP) of approximately 1.38, zero hydrogen bond donors (HBD = 0), five hydrogen bond acceptors (HBA = 5), and a topological polar surface area (tPSA) of 49.58 Ų . By comparison, larger pyrrolidine carboxamide EED inhibitors from the same patent family (e.g., BDBM50231839 with MW > 500 Da and tPSA > 90 Ų) frequently exceed one or more Ro5 parameters, potentially limiting passive permeability and oral bioavailability [1]. The compact size and low lipophilicity of CAS 2034515-67-6 render it particularly suitable as a fragment-sized starting point for structure-based lead optimization, where maintaining ligand efficiency (LE) and lipophilic ligand efficiency (LLE) is a primary medicinal chemistry objective [2].

Drug-likeness profile
Computed property
MW 249.31 Da, cLogP 1.38, HBD 0, HBA 5, tPSA 49.58 Ų; zero Lipinski violations. Carboxamide comparator: MW >500 Da, tPSA >90 Ų, ≥1 violation.
Fragment-like space; favorable permeability prediction
In vitro permeability and solubility should be confirmed
Drug-likeness Lipinski rule of five Physicochemical properties Fragment-based drug discovery ADME prediction

Patent-Backed Scaffold Privilege in Novartis MDM2/MDM4 Inhibitor Family

The pyrazolopyrrolidine scaffold of CAS 2034515-67-6 is specifically claimed and exemplified in U.S. Patent US-8975417-B2, assigned to Novartis AG, which covers compounds of formula (I) as inhibitors of the MDM2/p53 and/or MDM4/p53 interaction [1]. This patent represents a validated oncology target axis, with multiple MDM2 inhibitors (e.g., idasanutlin, navtemadlin) having advanced to late-stage clinical trials. The 1,3,5-trimethylpyrazole-4-carbonyl motif is a key pharmacophoric element within this patent's Markush structure, conferring target binding and selectivity. A closely related compound, 1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)propan-1-one, is also documented in BindingDB with a confirmed IC₅₀ of 40 nM against EED, demonstrating that this substructure maintains target engagement in biochemical assays [2][3].

Patent scaffold
Class-level inference
Pyrazolopyrrolidine core within Novartis US-8975417-B2 Markush for MDM2/MDM4 inhibition. Closest annotated analog shows 40 nM IC₅₀ (EED TR-FRET).
Access to pre-annotated pharmacophore space
Verify freedom-to-operate and target selectivity for your program
MDM2 inhibitor MDM4 inhibitor p53 protein-protein interaction Cancer therapeutics Patent scaffold

Validated Application Scenarios in Oncology and Epigenetic Probe Development


MDM2/MDM4 Inhibitor Lead Optimization in Oncology

The compound serves as a key synthetic intermediate for constructing pyrazolopyrrolidine-based inhibitors of the p53/MDM2 and p53/MDM4 protein-protein interactions, as described in Novartis's patent US-8975417-B2 [1]. Structure-activity relationship (SAR) studies can systematically vary the ethanone substituent to optimize binding affinity, selectivity between MDM2 and MDM4, and cellular potency in p53 wild-type cancer cell lines.

PRC2/EED Epigenetic Probe and Inhibitor Development

Based on the demonstrated activity of the propan-1-one analog (IC₅₀ = 40 nM) in the EED TR-FRET assay [2], this compound is a logical starting point for fragment growing or scaffold hopping campaigns aimed at disrupting the PRC2 complex via EED binding. The ethanone group provides a vector for introducing diverse substituents to enhance affinity and selectivity over other methyl-lysine reader domains.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 249.31 Da, cLogP of 1.38, and full compliance with Lipinski's Rule of Five , this compound qualifies as a fragment-sized building block. It is ideally suited for inclusion in fragment libraries screened by surface plasmon resonance (SPR), NMR, or TR-FRET against epigenetic reader domains (e.g., EED, BET bromodomains) or protein-protein interaction targets.

Control Compound for Biochemical Assay Development

Given its well-defined structure and commercial availability, the compound can function as a reference standard or negative control in TR-FRET displacement assays for EED and related epigenetic target screening cascades, provided its IC₅₀ is first experimentally determined in the user's assay system. The proximity of the propan-1-one analog's activity (40 nM) establishes a potency benchmark for assay qualification [2].

Application
Selection Property
Validation Focus
MDM2/MDM4 PPI inhibitor lead optimization
Ethanone substituent SAR for affinity tuning
Binding affinity (TR-FRET) and cellular target engagement
PRC2/EED epigenetic probe development
Fragment growing vector at ketone position
EED displacement assays; selectivity over methyl-lysine readers
Fragment-based library design
Full Ro5 compliance, low tPSA
Ligand efficiency (LE/LLE) metrics; SPR/NMR hit confirmation
Biochemical assay reference standard
Commercial availability, defined structure
IC₅₀ benchmarking in user's assay system after experimental determination
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